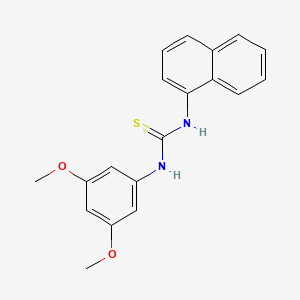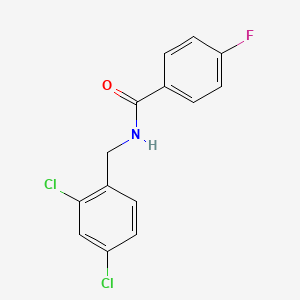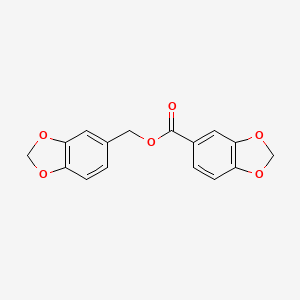![molecular formula C17H18N2O3S B5711324 3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as “DMT” is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
科学研究应用
DMT has been shown to have potential therapeutic applications in a variety of fields. It has been studied for its potential use in treating depression, anxiety, and addiction. DMT has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor activity in vitro.
作用机制
The mechanism of action of DMT is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, DMT is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
DMT has a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. DMT has also been shown to induce a state of altered consciousness, characterized by vivid visual and auditory hallucinations.
实验室实验的优点和局限性
DMT has several advantages as a research tool. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, there are also several limitations to using DMT in lab experiments. The compound has a short half-life and is rapidly metabolized, making it difficult to study its long-term effects. Additionally, the psychoactive effects of DMT can make it difficult to interpret behavioral data.
未来方向
There are several future directions for research on DMT. One area of interest is the potential use of DMT in treating addiction and depression. Additionally, more research is needed to understand the mechanism of action of DMT and its effects on the brain. Finally, there is a need for more studies on the long-term effects of DMT, as well as its potential for abuse and addiction.
In conclusion, DMT is a synthetic compound with potential therapeutic applications in a variety of fields. While there is still much to learn about the mechanism of action and long-term effects of DMT, it is clear that this compound has the potential to be a valuable research tool in the years to come.
合成方法
DMT can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzoyl chloride with thiourea to form 3,5-dimethoxy-N-(thiocarbamoyl)benzamide. This compound is then reacted with 3-methylphenylamine to form 3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
属性
IUPAC Name |
3,5-dimethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-5-4-6-13(7-11)18-17(23)19-16(20)12-8-14(21-2)10-15(9-12)22-3/h4-10H,1-3H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRILJPYCDJOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)



![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)


![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)